

Physical and chemical properties of Cobalt(II) acetate tetrahydrate

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Compound of Interest

Compound Name: Cobalt(II) acetate tetrahydrate

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Cobalt(II) Acetate Tetrahydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of **Cobalt(II) acetate tetrahydrate**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, detailed experimental protocols, and visual representations of key processes.

Physical and Chemical Properties

Cobalt(II) acetate tetrahydrate is an inorganic compound with the chemical formula $\text{Co}(\text{CH}_3\text{COO})_2 \cdot 4\text{H}_2\text{O}$.^{[1][2]} It is the hydrated salt of cobalt(II) and acetic acid. This compound presents as intense red to pinkish-red crystals and is known to be deliquescent, meaning it has a strong tendency to absorb moisture from the air.^{[3][4]} It possesses a faint odor similar to vinegar (acetic acid).^[1]

Quantitative Data Summary

The key physical and chemical properties of **Cobalt(II) acetate tetrahydrate** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

Property	Value	References
Molecular Formula	C ₄ H ₁₄ CoO ₈	[4][5]
Molecular Weight	249.08 g/mol	[1][3][5]
Appearance	Intense red, pink, or reddish-violet crystals	[1][3][4]
Odor	Vinegar-like (acetic acid odor)	[1][4]
Melting Point	140 °C (decomposes, loses water of hydration)	[1][3][4]
Density	1.705 g/cm ³	[1]
Solubility in Water	380 g/L at 20 °C	[4][5]
Solubility in other solvents	Soluble in alcohol, dilute acids, and pentyl acetate	[1]
Crystal Structure	Monoclinic	[6]
Refractive Index (n _D)	1.542	[1][4]
pH	6.8 - 7.2 (50 g/L aqueous solution at 20°C)	[4][5]

Table 2: Chemical and Safety Information

Property	Value	References
CAS Number	6147-53-1	[1]
EC Number	200-755-8	[7]
Stability	Stable under normal conditions. Hygroscopic.	[4][8]
Incompatibilities	Strong oxidizing agents.	[8]
Decomposition Temperature	Decomposes at temperatures above its melting point.	[9]
Hazard Statements	H302, H317, H334, H341, H350, H360, H400, H410	[10][11]

Experimental Protocols

This section details the methodologies for key experiments used to characterize **Cobalt(II) acetate tetrahydrate**.

Determination of Aqueous Solubility

This protocol outlines a general method for determining the solubility of **Cobalt(II) acetate tetrahydrate** in water at various temperatures.

Materials:

- **Cobalt(II) acetate tetrahydrate**
- Distilled or deionized water
- Erlenmeyer flasks with stoppers
- Constant temperature water bath or incubator
- Calibrated thermometer
- Analytical balance

- Volumetric flasks and pipettes
- Filtration apparatus (e.g., syringe filters)
- Spectrophotometer or other suitable analytical instrument for determining cobalt concentration.

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **Cobalt(II) acetate tetrahydrate** to a series of Erlenmeyer flasks containing a known volume of distilled water. The excess solid is crucial to ensure saturation.
 - Place the stoppered flasks in a constant temperature water bath set to the desired temperature.
 - Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with intermittent shaking to ensure equilibrium is reached.
- Sample Collection and Analysis:
 - After equilibration, allow the solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.
 - Immediately filter the withdrawn sample using a syringe filter to remove any undissolved microcrystals.
 - Dilute the filtered sample to a known volume in a volumetric flask.
 - Determine the concentration of cobalt in the diluted solution using a suitable analytical method, such as UV-Vis spectrophotometry, atomic absorption spectroscopy (AAS), or inductively coupled plasma (ICP) spectroscopy. A calibration curve prepared with standard solutions of known cobalt concentrations should be used for accurate quantification.

- Calculation of Solubility:
 - Calculate the concentration of **Cobalt(II) acetate tetrahydrate** in the saturated solution from the determined cobalt concentration.
 - Express the solubility in grams of solute per 100 g of solvent (g/100g H₂O) or grams per liter (g/L).
 - Repeat the procedure at different temperatures to construct a solubility curve.

Thermal Analysis (Thermogravimetric Analysis - TGA)

This protocol describes the use of TGA to study the thermal decomposition of **Cobalt(II) acetate tetrahydrate**.

Instrumentation:

- A thermogravimetric analyzer (e.g., Setaram Setsys 16) capable of controlled heating in various atmospheres.

Procedure:

- Sample Preparation:
 - Weigh a small, precise amount of the **Cobalt(II) acetate tetrahydrate** sample (typically 5-10 mg) into a tared TGA crucible (e.g., alumina).
- Instrument Setup:
 - Place the crucible in the TGA furnace.
 - Purge the furnace with the desired gas (e.g., nitrogen, air, or an inert gas) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere for the decomposition.
- Thermal Program:
 - Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

- Continuously monitor and record the sample weight as a function of temperature.
- Data Analysis:
 - The resulting TGA curve will show weight loss steps corresponding to dehydration and decomposition events.
 - The temperature ranges of these steps and the percentage of weight loss can be used to identify the loss of water molecules and the decomposition of the acetate ligands to form cobalt oxides.

X-ray Diffraction (XRD) Analysis

This protocol details the use of XRD to determine the crystal structure of **Cobalt(II) acetate tetrahydrate** and its decomposition products.

Instrumentation:

- A powder X-ray diffractometer (e.g., PANalytical X'Pert PRO) with a suitable X-ray source (e.g., Cu K α radiation).

Procedure:

- Sample Preparation:
 - Grind the crystalline sample of **Cobalt(II) acetate tetrahydrate** into a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
 - Mount the powdered sample onto a sample holder.
- Instrument Setup:
 - Place the sample holder in the diffractometer.
 - Set the instrument parameters, including the X-ray tube voltage and current, scan range (e.g., 10-80° 2 θ), step size, and scan speed.
- Data Collection:

- Initiate the XRD scan to collect the diffraction pattern.
- Data Analysis:
 - The resulting diffractogram will show peaks at specific 2θ angles, which are characteristic of the crystal lattice of the material.
 - Compare the experimental diffraction pattern with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phase and determine its crystal structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the use of FTIR spectroscopy to identify the functional groups present in **Cobalt(II) acetate tetrahydrate**.

Instrumentation:

- A Fourier-transform infrared spectrometer (e.g., Thermo Nicolet Nexus 670).

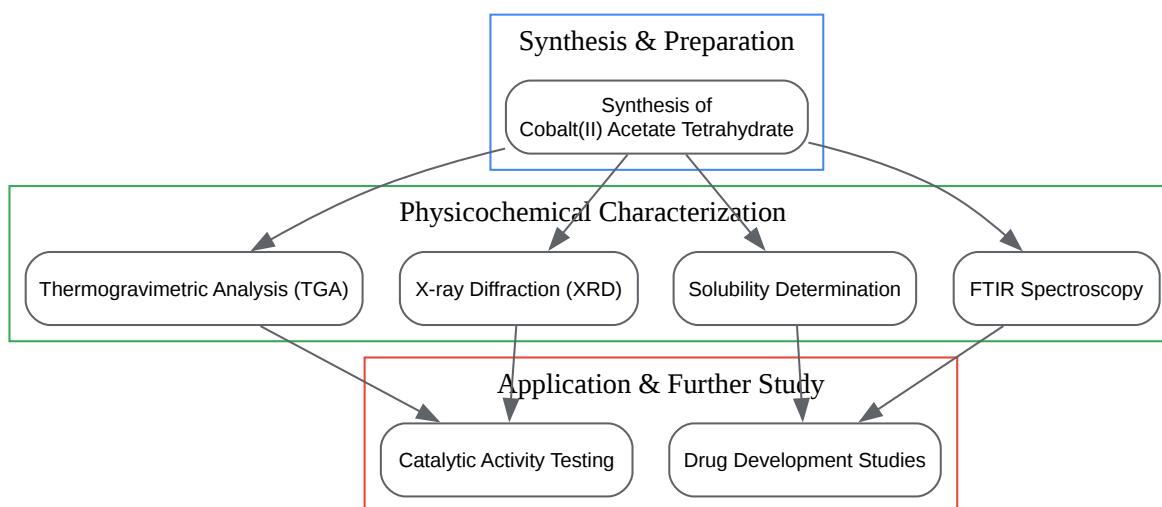
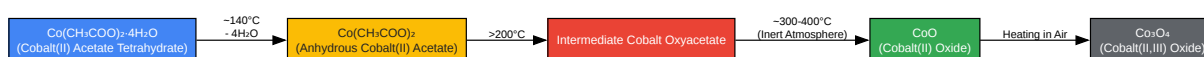
Procedure:

- Sample Preparation (KBr Pellet Method):
 - Mix a small amount of the finely ground **Cobalt(II) acetate tetrahydrate** sample (about 1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
 - Press the mixture in a die under high pressure to form a transparent or translucent pellet.
- Data Collection:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record the infrared spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.
- Data Analysis:

- The resulting FTIR spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, such as the C=O and C-O stretches of the acetate group and the O-H stretch of the water molecules.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and relationships related to **Cobalt(II) acetate tetrahydrate**.



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